Piperidin-2-yl(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-2-yl(pyridin-2-yl)methanone is an organic compound that features both piperidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both piperidine and pyridine rings in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidin-2-yl(pyridin-2-yl)methanone can be achieved through various methods. One efficient method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This reaction uses water as the oxygen source and operates under mild conditions, making it environmentally friendly . Another approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions. The use of transition metal catalysts, such as copper, is common due to their efficiency and ability to operate under mild conditions. The reaction conditions are optimized to maximize yield and minimize the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Piperidin-2-yl(pyridin-2-yl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones is a notable reaction, catalyzed by copper and using water as the oxygen source .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper catalysts, water, and various nanocatalysts such as cobalt, ruthenium, and nickel . The reactions typically occur under mild conditions, which helps in reducing the formation of unwanted by-products.
Major Products: The major products formed from the reactions involving this compound include various aromatic ketones. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Piperidin-2-yl(pyridin-2-yl)methanone has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex organic molecules. In biology, it is used in the study of various biochemical pathways and molecular interactions. Additionally, it is used in the industry for the production of various chemical intermediates .
Mechanism of Action
The mechanism of action of piperidin-2-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing different pathways. For instance, it can inhibit certain enzymes or interact with specific receptors, leading to a range of biological effects .
Comparison with Similar Compounds
Piperidin-2-yl(pyridin-2-yl)methanone can be compared with other similar compounds such as piperidin-3-yl(pyridin-2-yl)methanone and phenyl(piperidin-3-yl)methanone . These compounds share similar structural features but differ in their specific chemical properties and applications. The presence of both piperidine and pyridine rings in this compound makes it unique and versatile compared to its analogs .
List of Similar Compounds
- Piperidin-3-yl(pyridin-2-yl)methanone
- Phenyl(piperidin-3-yl)methanone
- (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone
- (2-fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
piperidin-2-yl(pyridin-2-yl)methanone |
InChI |
InChI=1S/C11H14N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1,3,5,7,10,13H,2,4,6,8H2 |
InChI Key |
RACAWLMKKBVGML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.